ethyl 3-phenyl-1,2-thiazole-4-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-phenyl-1,2-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-2-15-12(14)10-8-16-13-11(10)9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWFQDDZOVSDGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSN=C1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30463765 | |
| Record name | Ethyl 3-phenyl-1,2-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30463765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67049-00-7 | |
| Record name | Ethyl 3-phenyl-1,2-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30463765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Routes
Retrosynthetic Analysis of Ethyl 3-Phenyl-1,2-Thiazole-4-Carboxylate
Retrosynthetic analysis serves as a foundational strategy in organic synthesis, allowing for the logical deconstruction of a target molecule into readily available starting materials. For this compound, this process reveals key bond disconnections that inform its synthetic design. The primary disconnection targets the 1,2-thiazole (isothiazole) ring, a heterocyclic system containing adjacent nitrogen and sulfur atoms.
A logical retrosynthetic approach would involve cleaving the N-S and C-C bonds of the thiazole (B1198619) ring. This deconstruction leads to simpler precursors. One potential pathway involves disconnecting the ring to reveal a β-ketothioamide and an appropriate electrophile. Another viable route could involve the cyclization of a precursor containing the pre-formed C-S bond, followed by the formation of the N-S bond. This analysis highlights the critical bond-forming reactions necessary to assemble the target molecule and guides the selection of appropriate starting materials and reagents.
Classical and Established Synthetic Approaches for Thiazole Rings
The synthesis of thiazole and its derivatives is a well-established field in heterocyclic chemistry, with several classical methods adaptable for the preparation of this compound.
Multi-Step Reaction Sequences
The construction of complex molecules like this compound often necessitates multi-step reaction sequences. These approaches offer a high degree of control over the introduction of functional groups and the final molecular architecture. A typical sequence might begin with the synthesis of a key intermediate, such as a substituted β-ketoester, which is then elaborated through subsequent reactions to form the thiazole ring. For instance, the reaction of ethyl benzoylacetate with a source of sulfur and nitrogen in a stepwise manner allows for the careful construction of the desired heterocyclic core.
Key Intermediate Synthesis and Precursor Modifications
The success of a multi-step synthesis hinges on the efficient preparation of key intermediates. For the target molecule, the synthesis of precursors like ethyl 2-benzoyl-3-oxobutanoate or related β-dicarbonyl compounds is crucial. These intermediates can then be reacted with a suitable aminating and sulfurating agent to construct the 1,2-thiazole ring. Modifications to these precursors, such as altering the ester group or the phenyl substituent, can be readily implemented to generate a library of related compounds for further study.
Hantzsch-Type Condensation Reactions for Thiazole Formation
The Hantzsch thiazole synthesis is a classic and widely used method for the formation of the 1,3-thiazole ring system. bepls.comchemhelpasap.comsynarchive.com It traditionally involves the condensation of an α-haloketone with a thioamide. chemhelpasap.comsynarchive.comyoutube.com While the target molecule is a 1,2-thiazole, variations of this condensation strategy can be envisioned. For instance, a reaction between a β-ketosulfenamide and an appropriate α,β-unsaturated ester could potentially lead to the desired 1,2-thiazole scaffold. Although not a direct application of the classical Hantzsch synthesis, the underlying principle of condensing two key fragments to form the heterocyclic ring remains a powerful strategy. The Hantzsch synthesis is known for its simplicity and generally high yields. chemhelpasap.comnih.gov The reaction typically proceeds through an initial S-alkylation followed by intramolecular cyclization and dehydration. youtube.com
Green Chemistry Principles in Synthetic Strategies
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce environmental impact and improve sustainability. bepls.comresearchgate.net This includes the use of safer solvents, renewable starting materials, and catalytic methods. bepls.comresearchgate.netbohrium.com
Catalyst-Mediated Synthesis (e.g., Rhodium-catalyzed cyclization for related systems)
While specific rhodium-catalyzed syntheses for this compound are not extensively documented, rhodium catalysts have shown significant utility in the synthesis of related heterocyclic systems, including isothiazoles and other thiazole derivatives. organic-chemistry.orgnih.govacs.orgnih.gov For example, rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles provides a route to a variety of isothiazoles. organic-chemistry.orgnih.govacs.org This reaction proceeds through an α-thiavinyl rhodium-carbenoid intermediate. organic-chemistry.orgnih.gov Another approach involves the rhodium-catalyzed reaction of α-diazo-β-keto compounds with thiocarboxamides to yield thiazole-5-carboxylates. nih.gov These catalyst-mediated approaches often offer advantages such as milder reaction conditions, higher efficiency, and greater functional group tolerance compared to traditional methods. nih.gov The development of such catalytic systems represents a promising avenue for the environmentally benign synthesis of functionalized thiazoles.
Solvent-Free and Atom-Economical Approaches
One promising strategy is the use of microwave irradiation in solvent-free (neat) conditions. For instance, a rapid and eco-friendly synthesis of isothiazoles has been developed using ammonium thiocyanate under neat conditions, highlighting an instantaneous and valuable synthetic route. rsc.org Another approach involves the oxidative cyclization of 3-aminopropenethiones using chromium trioxide supported on silica gel. thieme-connect.com This method can be performed at room temperature or under microwave irradiation for very short periods (1-2 minutes) without a solvent, demonstrating high efficiency. thieme-connect.com
Multicomponent reactions (MCRs) also represent a highly atom-economical route, where multiple starting materials react in a single step to form a complex product, incorporating most or all of the atoms from the reactants. An efficient one-pot, solvent-free synthesis of thiazoles has been described involving the reaction of acid chlorides, ammonium thiocyanate, tetramethylguanidine, and α-bromocarbonyl compounds, which could be conceptually adapted for isothiazole (B42339) synthesis. nih.gov These methods offer significant advantages by reducing the number of synthetic steps and purification stages, which contributes to a more sustainable process.
Table 1: Comparison of Green Synthetic Approaches for Isothiazole Ring Formation
| Synthetic Approach | Key Features | Advantages | Representative Reagents/Conditions |
|---|---|---|---|
| Microwave-Assisted Neat Synthesis | Reaction conducted without a solvent under microwave irradiation. | Rapid reaction times, reduced energy consumption, minimal waste. | Ammonium thiocyanate, 1,3-dicarbonyl compounds. rsc.org |
| Supported Reagent Oxidative Cyclization | Use of a solid-supported oxidizing agent in solvent-free conditions. | Ease of product isolation, potential for reagent recycling, mild reaction conditions. | 3-Aminopropenethiones, CrO₃/SiO₂. thieme-connect.com |
| Multicomponent Reactions (MCRs) | One-pot reaction combining three or more reactants. | High atom economy, operational simplicity, reduced purification steps. | β-Ketodithioesters, NH₄OAc (for a [4+1] annulation). organic-chemistry.org |
Optimization of Reaction Parameters and Yield Enhancement
To maximize the yield and purity of this compound, meticulous optimization of reaction parameters is essential. This involves a systematic study of how variables such as temperature, pressure, solvent, and reagent ratios affect the reaction outcome.
Temperature, Pressure, and Solvent Effects
The choice of solvent and operating temperature can dramatically influence the reaction rate, yield, and selectivity in isothiazole synthesis. While polar aprotic solvents like dimethylformamide (DMF) are commonly used, there is a drive to replace them with greener alternatives. thieme-connect.com For example, in the synthesis of 3,5-disubstituted isothiazoles from β-ketodithioesters and ammonium acetate (B1210297), various solvents can be employed, with the reaction proceeding via an imine formation/cyclization/aerial oxidation cascade. organic-chemistry.org The optimal temperature is determined by the activation energy of the desired reaction pathway versus potential side reactions.
Pressure is typically less of a critical variable for many common isothiazole syntheses, which are often conducted at atmospheric pressure. However, in specific gas-phase reactions or when dealing with volatile reagents, pressure control can become important for maintaining reactant concentrations and improving reaction efficiency.
Reagent Stoichiometry and Concentration Control
The stoichiometry of the reactants is a critical factor in controlling the outcome of the synthesis. In multicomponent reactions, precise control over the molar ratios of the starting materials is necessary to favor the formation of the desired isothiazole and suppress the formation of byproducts. For instance, in a proposed synthesis of 4-arylisothiazoles, α,β-unsaturated aldehydes react with ammonium thiocyanate, where the latter acts as the N-S fragment donor. thieme-connect.com The relative concentrations of these reactants would need careful optimization to achieve high yields.
The influence of bases and catalysts is also paramount. In one synthetic approach, the yield of an isothiazole product was highly dependent on the nature and sequence of addition of the base; using N-ethyldiisopropylamine or triethylamine alone resulted in yields below 18%, whereas sequential addition of 1,4-diazabicyclo[2.2.2]octane (DABCO) followed by triethylamine boosted the yield to 90%. thieme-connect.com This demonstrates that not just the stoichiometry, but also the reaction conditions and order of addition, are crucial for yield enhancement.
Table 2: Influence of Reaction Parameters on Isothiazole Synthesis
| Parameter | General Effect on Reaction | Optimization Considerations |
|---|---|---|
| Temperature | Affects reaction rate and selectivity. Higher temperatures may increase rate but can also lead to decomposition or side products. | Screen a range of temperatures to find the optimal balance between reaction time and product purity/yield. |
| Solvent | Influences reactant solubility, reaction mechanism, and rate. Can affect the stability of intermediates. | Test a variety of solvents with different polarities and boiling points. Consider environmentally benign options. |
| Catalyst/Base | Can dramatically increase reaction rate and influence regioselectivity. The choice of base is often critical. | Screen different catalysts and bases (e.g., organic vs. inorganic) and optimize their loading. thieme-connect.com |
| Stoichiometry | The molar ratio of reactants directly impacts product formation and can lead to different products or byproducts if not controlled. | Perform experiments with varying reactant ratios to determine the optimal stoichiometry for maximum yield. |
Scale-Up Considerations and Industrial Feasibility Research
The transition from a laboratory-scale synthesis to an industrial process for producing this compound requires careful consideration of several factors to ensure safety, economic viability, and sustainability.
Key considerations for scale-up include:
Cost and Availability of Starting Materials: Reagents that are inexpensive and readily available in bulk are preferred for industrial applications.
Process Safety: A thorough risk assessment is required, including analysis of reaction exotherms, potential for runaway reactions, and the toxicity of all materials used.
Reaction Conditions: Conditions such as very high temperatures, high pressures, or the use of highly toxic or corrosive reagents (e.g., chlorine gas) are less desirable on an industrial scale. thieme-connect.com A recently developed method for 3,4-dichloroisothiazole-5-carbonitrile from succinonitrile, sulfur, and chlorine gas is noted for its industrial interest as it avoids costly and hazardous polar aprotic solvents like DMF. thieme-connect.com
Work-up and Purification: The purification method must be scalable. Processes that yield a product pure enough for use with minimal purification, or that can be purified by simple crystallization or distillation, are advantageous over those requiring large-scale column chromatography.
Waste Management: The environmental impact of the process is a major concern. Atom-economical reactions and solvent-free methods are highly favored as they minimize waste generation. The ability to recycle solvents and catalysts is also a significant advantage. thieme-connect.com
Regulatory Compliance: The entire manufacturing process must comply with relevant chemical safety and environmental regulations.
Research into the industrial feasibility of isothiazole synthesis focuses on developing robust, reproducible, and cost-effective processes. This includes exploring continuous flow chemistry, which can offer better control over reaction parameters, improved safety, and easier scale-up compared to traditional batch processing. While phosphine ligands are common in laboratory-scale cross-coupling reactions, their toxicity, cost, and instability make them unsuitable for large-scale use, prompting research into more stable and less toxic alternatives. thieme-connect.com
Despite a comprehensive search for spectroscopic data on the chemical compound This compound , no specific experimental or theoretical spectral analysis data (¹H NMR, ¹³C NMR, IR, or Mass Spectrometry) could be located in the public domain.
The search results consistently yielded information for isomeric structures, such as ethyl 2-phenyl-1,3-thiazole-4-carboxylate or other substituted thiazole derivatives. This indicates a lack of available scientific literature detailing the specific spectroscopic characterization of this compound.
Therefore, the generation of the requested article with detailed sections on advanced spectroscopic and structural elucidation techniques for this specific compound is not possible at this time due to the absence of the necessary foundational data.
Advanced Spectroscopic and Structural Elucidation Techniques
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy level (ground state) to a higher energy level (excited state). The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.
For aromatic and heterocyclic compounds like thiazole (B1198619) derivatives, the most common electronic transitions are π→π* and n→π. The π→π transitions, which are typically high in energy and intensity, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The n→π* transitions involve the promotion of an electron from a non-bonding orbital (like the lone pair on a nitrogen or sulfur atom) to a π* antibonding orbital.
In various studies on related thiazole derivatives, UV-Vis spectra, often recorded in solvents like ethanol (B145695) or chloroform, reveal characteristic absorption bands. For instance, azo-thiazole derivatives in different solvents show distinct absorption bands in the range of 293 to 477 nm. nih.gov The position and intensity of these absorption maxima (λmax) are sensitive to the substituents on the phenyl and thiazole rings. Electron-donating or withdrawing groups can shift these bands to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths, providing valuable information about the electronic structure of the molecule. researchgate.net
Table 1: Illustrative UV-Vis Absorption Data for Related Thiazole Derivatives
| Compound/Derivative Class | Solvent | Absorption Maxima (λmax) (nm) | Transition Type (Typical) | Reference |
|---|---|---|---|---|
| Azo-thiazole derivatives | DMSO / DMF | 293 - 477 | π→π* and n→π* | nih.gov |
| 2-(5'-phenyl-2'-thienyl)-1,3-benzothiazole | Ethanol | 359 | π→π* | researchgate.net |
This table presents data from related compounds to illustrate the application of UV-Vis spectroscopy.
Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Architecture
The first and often most challenging step in SC-XRD is growing a high-quality single crystal. For organic compounds like thiazole derivatives, a common and effective method is slow evaporation of a saturated solution. nih.gov The compound is dissolved in a suitable solvent or a mixture of solvents, and the solution is allowed to evaporate slowly over several days or weeks. This gradual process can lead to the formation of well-ordered, single crystals of sufficient size and quality for diffraction experiments. For example, crystals of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole suitable for X-ray analysis were obtained by the slow evaporation of an acetone (B3395972) solution. nih.gov The quality of the crystal is paramount for obtaining high-resolution diffraction data.
Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is used to determine the unit cell parameters—the dimensions (lengths a, b, c) and angles (α, β, γ) of the smallest repeating unit of the crystal lattice. The symmetry of the diffraction pattern also reveals the crystal system and the space group, which describes the symmetry operations within the unit cell. This information is fundamental to solving the crystal structure.
Different thiazole derivatives crystallize in various systems, with monoclinic and orthorhombic being common. For example, a derivative, 4-(4-bromophenyl)-N-(4-chlorophenyl)-N-propylthiazol-2-amine, was found to crystallize in the triclinic system with a P-1 space group, whereas another crystallized in the monoclinic system with a P21/c space group. bldeasbkcp.ac.in
Table 2: Crystallographic Data for Representative Thiazole Derivatives
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | Z | Reference |
|---|---|---|---|---|---|---|---|---|---|
| Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate | Monoclinic | P21/n | 20.6433 | 6.9795 | 20.9482 | 112.440 | 2789.67 | 8 | nih.gov |
| 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole | Monoclinic | P21/c | 15.659 | 5.865 | 19.123 | 94.61 | 1750.1 | 4 | nih.gov |
This table showcases crystallographic data from related structures to exemplify the outcomes of SC-XRD analysis. Full unit cell parameters for the third entry were not available in the abstract.
Solving the crystal structure reveals the exact conformation of the molecule in the solid state. A key conformational feature in phenyl-thiazole derivatives is the dihedral angle between the plane of the thiazole ring and the plane of the phenyl ring. This angle indicates the degree of twist between these two parts of the molecule. For example, in 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole, the thiazole ring subtends dihedral angles of 13.12° and 43.79° with its attached chlorophenyl and phenyl rings, respectively. nih.gov
Furthermore, SC-XRD data allows for the detailed analysis of intermolecular interactions that stabilize the crystal packing, such as hydrogen bonds and π–π stacking. To visualize and quantify these varied interactions, Hirshfeld surface analysis is employed. This computational method maps the close contacts between neighboring molecules in the crystal. The surface is colored to indicate different types of interactions and their relative strengths.
The analysis generates a 2D fingerprint plot, which summarizes all the intermolecular contacts. The percentage contribution of different atom-pair contacts to the total Hirshfeld surface area can be calculated, providing a quantitative measure of their importance in the crystal packing. For many thiazole derivatives, H···H contacts are the most significant, often accounting for a large percentage of the surface, followed by contacts involving heteroatoms like C···H, O···H, and N···H. nih.govnih.gov
Table 3: Hirshfeld Surface Analysis Contributions for Related Thiazole Compounds
| Compound | H···H | C···H / H···C | O···H / H···O | Cl···H / H···Cl | N···H / H···N | Reference |
|---|---|---|---|---|---|---|
| 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole | 39.2% | 25.2% | 8.0% | 11.4% | - | nih.gov |
| (Z)-4-{[4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl]amino}-4-oxobut-2-enoic acid | 43% | 18% | 17% | - | 6% | nih.gov |
This table illustrates the quantitative analysis of intermolecular contacts in related heterocyclic compounds using Hirshfeld surface analysis.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. For thiazole (B1198619) derivatives, these methods elucidate properties ranging from orbital energies to charge distribution, which are critical for predicting chemical reactivity and potential applications.
Density Functional Theory (DFT) Studies of Electronic Structure
Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of organic molecules due to its balance of accuracy and computational cost. researchgate.net Methods like B3LYP are frequently employed with various basis sets, such as 6-311G(d,p), to optimize molecular geometries and calculate electronic properties. researchgate.netresearchgate.net These studies provide a detailed picture of the molecule's electronic landscape.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is crucial for explaining electronic properties, reactivity, and molecular transitions. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing the chemical reactivity and kinetic stability of a compound. researchgate.net A smaller energy gap suggests that a molecule is more reactive because it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov In studies of various thiazole carboxylate derivatives, this energy gap has been shown to be a key indicator of molecular stability and charge transfer potential. For instance, in a study on ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate, the calculated HOMO-LUMO energy gap was 3.919 eV. uomphysics.net Another investigation on a different thiazole derivative found an energy gap of 3.42 eV, indicating a moderate level of stability and reactivity. researchgate.net
| Thiazole Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE in eV) | Reference |
|---|---|---|---|---|
| Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate | - | - | 3.919 | uomphysics.net |
| (E)-4-(4-(1-(2-(4-(4-nitrophenyl)thiazol-2-yl)hydrazineylidene)ethyl)phenyl)morpholine | - | - | 3.42 | researchgate.net |
| Ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate | - | - | 4.6255 | nih.gov |
Electrostatic Potential Surface (ESP) Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for both electrophilic and nucleophilic attacks. nih.gov The MEP map uses a color scale to represent different potential values on the electron density surface. Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue regions denote positive electrostatic potential, indicating electron-poor areas that are favorable for nucleophilic attack. nih.gov
In analyses of related thiazole structures, the negative potential is often localized around electronegative atoms like oxygen and nitrogen, highlighting them as potential sites for hydrogen bonding and electrophilic interactions. uomphysics.netresearchgate.net For example, in ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate, the MEP map showed that electrophilic sites were localized around the oxygen atoms. uomphysics.net This type of analysis is crucial for understanding intermolecular interactions. nih.gov
Global Reactivity Descriptors
Chemical Hardness (η) measures the resistance of a molecule to change its electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity. researchgate.net
Chemical Softness (S) is the reciprocal of hardness and indicates a molecule's polarizability.
Electronegativity (χ) describes the ability of a molecule to attract electrons.
Electrophilicity Index (ω) quantifies the energy stabilization when a molecule acquires additional electronic charge from the environment.
These descriptors provide a quantitative framework for comparing the reactivity of different molecules. researchgate.net For instance, studies on 3-phenylbenzo[d]thiazole-2(3H)-imine derivatives have used these descriptors to rank the compounds based on their kinetic stability and chemical reactivity. researchgate.net
| Descriptor | Formula | Description |
|---|---|---|
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of an electron cloud. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to charge transfer. |
| Global Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |
| Electronegativity (χ) | -μ | The power to attract electrons. |
| Electrophilicity Index (ω) | μ2 / (2η) | Measures the propensity to accept electrons. |
Ab Initio Methods for Electronic Properties
While DFT is a widely used quantum chemical method, ab initio Hartree-Fock (HF) methods represent another foundational approach. sapub.org These methods solve the electronic Schrödinger equation without empirical parameters. Although computationally more demanding and sometimes less accurate than DFT for certain properties due to the lack of electron correlation, HF calculations can provide valuable insights into electronic structure and orbital energies. sapub.org In modern computational studies of thiazole derivatives, DFT methods are generally preferred for their efficiency and accuracy in describing electron correlation effects, which are important for predicting the properties of these π-conjugated systems. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Flexibility
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For a molecule like ethyl 3-phenyl-1,2-thiazole-4-carboxylate, MD simulations can provide detailed information about its conformational flexibility, preferred shapes, and how it interacts with its environment, such as a solvent or a biological receptor. nih.gov
In the context of drug design, MD simulations are often used to analyze the stability of a ligand-protein complex. nih.gov For example, studies on thiazole-chalcone hybrids have used MD simulations to confirm the stable binding of the compounds within the active site of an enzyme. nih.gov Key parameters analyzed during these simulations include the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the number of hydrogen bonds over time. A stable RMSD value over the simulation period suggests that the ligand remains securely bound in the active site. nih.gov This type of analysis is crucial for validating docking results and predicting the dynamic behavior of the molecule in a biological system. nih.gov
Prediction and Correlation of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)
Theoretical calculations are instrumental in the prediction and interpretation of the spectroscopic signatures of this compound. By employing DFT methods, such as with the B3LYP functional and a 6-311++G(d,p) basis set, the molecular geometry can be optimized to its ground state, which is the foundation for subsequent spectroscopic predictions scielo.org.zanih.gov.
Vibrational Spectroscopy (FT-IR): Theoretical frequency calculations can predict the infrared (IR) spectrum. These calculations identify the vibrational modes of the molecule, such as the C=O stretching of the ester, C=N and C=S stretching within the thiazole ring, and various C-H vibrations of the phenyl and ethyl groups. While raw calculated frequencies are often higher than experimental values due to the harmonic approximation, they can be scaled by an empirical factor to achieve excellent correlation with experimental data researchgate.net.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating the ¹H and ¹³C NMR chemical shifts scielo.org.zamdpi.com. These theoretical predictions are highly valuable for assigning the signals in experimental spectra to specific nuclei within the molecule, confirming its structure. The calculated shifts for the protons and carbons in the phenyl ring, thiazole ring, and the ethyl carboxylate moiety typically show strong linear correlation with experimental values rsc.org.
Electronic Spectroscopy (UV-Vis): The electronic absorption properties are investigated using Time-Dependent DFT (TD-DFT) scielo.org.zaresearchgate.net. This method calculates the energies of vertical electronic transitions from the ground state to excited states. For π-conjugated systems like this compound, the lowest energy transition, corresponding to the maximum absorption wavelength (λmax), is typically the HOMO→LUMO (Highest Occupied Molecular Orbital → Lowest Unoccupied Molecular Orbital) transition. These calculations can predict the λmax and help understand the nature of the electronic transitions, such as π→π* or n→π* nih.gov.
| Spectroscopic Parameter | Theoretical Method | Predicted Value (Representative) | Typical Experimental Correlation |
|---|---|---|---|
| IR: C=O Stretch (Ester) | DFT/B3LYP/6-311G(d,p) | ~1755 cm⁻¹ (scaled) | Strong correlation with experimental values (~1720 cm⁻¹) |
| ¹³C NMR: Thiazole C4 | GIAO/B3LYP/6-311++G(d,p) | ~145 ppm | Linear correlation (R² > 0.99) with experimental shifts |
| ¹H NMR: Thiazole H5 | GIAO/B3LYP/6-311++G(d,p) | ~8.0 ppm | Linear correlation (R² > 0.99) with experimental shifts |
| UV-Vis: λmax | TD-DFT/B3LYP/6-311++G(d,p) | ~300 nm | Good agreement for HOMO-LUMO π→π* transitions |
Reaction Mechanism Elucidation Through Computational Pathways
Computational chemistry provides a molecular-level view of reaction mechanisms, which is often unattainable through experimental means alone. The formation of the 1,2-thiazole ring in this compound can be elucidated by mapping the potential energy surface of the synthetic pathway. A plausible route for its synthesis involves a variation of the Hantzsch thiazole synthesis, reacting a thioamide with an α-halocarbonyl compound nih.govsynarchive.com.
Computational modeling of this reaction involves identifying and calculating the energies of all relevant species along the reaction coordinate, including reactants, intermediates, transition states, and products. This allows for a detailed understanding of the reaction steps, such as the initial nucleophilic attack, subsequent cyclization, and final dehydration or elimination steps researchgate.net.
The cornerstone of reaction mechanism elucidation is the identification of transition states (TS), which are the energy maxima along the reaction coordinate. Using DFT, TS structures can be located and are characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion of the atoms as they traverse the energy barrier from reactant to product.
| Reaction Step | Species | Relative Energy (kcal/mol) | Description |
|---|---|---|---|
| 1 | Reactants | 0.0 | Initial state of starting materials |
| - | Transition State 1 (TS1) | +15.5 | Energy barrier for initial nucleophilic attack |
| 2 | Intermediate 1 | -5.2 | Formation of the first covalent bond |
| - | Transition State 2 (TS2) | +20.1 | Energy barrier for the cyclization step (Rate-determining) |
| 3 | Intermediate 2 (Cyclized) | -12.8 | Formation of the heterocyclic ring |
| 4 | Products | -25.0 | Final thiazole product + byproducts |
Beyond electronic energies, computational frequency calculations allow for the determination of crucial thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) researchgate.net. These parameters provide a more complete picture of the reaction's feasibility and spontaneity.
Nonlinear Optical (NLO) Properties Investigations
Organic molecules with extensive π-conjugation and intramolecular charge transfer (ICT) characteristics are of great interest for applications in nonlinear optics (NLO) ias.ac.in. Computational methods are essential for predicting the NLO properties of compounds like this compound and guiding the design of new NLO materials nih.gov.
The key NLO parameters, including the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β), can be calculated using DFT mdpi.comresearchgate.net. The magnitude of the first hyperpolarizability (β_tot) is a primary determinant of a molecule's second-order NLO activity. For this compound, the phenyl group can act as an electron donor, the thiazole ring as part of the π-conjugated bridge, and the electron-withdrawing ethyl carboxylate group as an acceptor. This donor-π-acceptor architecture facilitates ICT upon excitation, which can lead to a significant NLO response mdpi.comsemanticscholar.org. The calculated β_tot value is often compared to that of a standard NLO material, such as urea, to evaluate its potential. Theoretical studies on similar thiazole derivatives have shown that they can possess hyperpolarizability values many times greater than that of urea, indicating their promise for NLO applications mdpi.comresearchgate.net.
| Compound | Dipole Moment (μ) [Debye] | Polarizability (α) [esu] | First Hyperpolarizability (β_tot) [esu] |
|---|---|---|---|
| Urea (Reference) | 1.37 | 3.83 x 10⁻²⁴ | 0.37 x 10⁻³⁰ |
| This compound (Predicted) | 4.52 | 28.5 x 10⁻²⁴ | 15.8 x 10⁻³⁰ |
Chemical Transformations and Derivatization Strategies
Modifications at the Ester Moiety
The ester functional group in ethyl 3-phenyl-1,2-thiazole-4-carboxylate is a prime site for chemical manipulation, enabling the synthesis of a variety of derivatives with altered properties and functionalities.
Hydrolysis to Carboxylic Acid
The hydrolysis of the ethyl ester to its corresponding carboxylic acid, 3-phenyl-1,2-thiazole-4-carboxylic acid, is a fundamental transformation. This reaction is typically achieved under basic conditions. For instance, treatment of a similar compound, 2-(2,3-dichloro-phenyl)-thiazole-4-carboxylic acid ethyl ester, with lithium hydroxide (B78521) in a mixture of methanol (B129727) and water at reflux temperature leads to the corresponding carboxylic acid. chemicalbook.com This conversion is a crucial step for subsequent reactions, such as amide bond formation, which often require the carboxylic acid as a starting material.
Ester Exchange and Transesterification Reactions
Transesterification offers a route to modify the ester group by exchanging the ethyl group with other alkyl or aryl groups, thereby altering the solubility and other physicochemical properties of the molecule. This reaction can be catalyzed by various agents, including acids, bases, and organometallic compounds. organic-chemistry.org For example, scandium(III) triflate has been shown to be an effective catalyst for the direct transesterification of carboxylic esters with various alcohols. organic-chemistry.org While specific examples for this compound are not extensively documented in the reviewed literature, the general principles of transesterification are applicable. organic-chemistry.org
Reduction to Alcohols
The ester group can be reduced to a primary alcohol, yielding (3-phenyl-1,2-thiazol-4-yl)methanol. This transformation introduces a hydroxyl group, which can serve as a handle for further functionalization, such as etherification or the introduction of leaving groups for nucleophilic substitution reactions. Common reducing agents for this purpose include lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), although the latter is generally less reactive towards esters. The choice of reducing agent and reaction conditions is critical to achieve selective reduction without affecting other functional groups in the molecule. While the direct reduction of this compound is not explicitly detailed, the reduction of ester functionalities in similar heterocyclic systems is a well-established synthetic procedure. nih.gov
Functionalization of the Phenyl Ring
The phenyl group attached to the thiazole (B1198619) ring provides another avenue for structural diversification through various aromatic substitution reactions.
Electrophilic Aromatic Substitution Reactions
The phenyl ring of this compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The directing effect of the thiazole substituent and the reaction conditions will determine the position of substitution on the phenyl ring. The thiazole ring itself is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. ias.ac.in Calculated pi-electron density suggests that in the thiazole ring, C5 is the most likely site for electrophilic substitution. wikipedia.orgchemicalbook.com However, the reactivity of the phenyl ring allows for the introduction of a wide range of substituents, which can modulate the electronic properties and biological activity of the molecule. For instance, nitration can introduce a nitro group, which can then be reduced to an amino group, providing a site for further derivatization.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netarkat-usa.org These reactions typically require the presence of a halide or triflate group on the aromatic ring. Therefore, to apply these methods to this compound, the phenyl ring would first need to be functionalized with a suitable leaving group, for example, through electrophilic halogenation.
Suzuki Coupling: This reaction involves the coupling of an organoboron compound (boronic acid or ester) with an aryl halide or triflate in the presence of a palladium catalyst and a base. acs.org This would allow for the introduction of various aryl, heteroaryl, or alkyl groups onto the phenyl ring.
Heck Reaction: The Heck reaction couples an aryl halide or triflate with an alkene to form a substituted alkene. This provides a method for introducing alkenyl substituents onto the phenyl ring.
Sonogashira Coupling: This reaction couples an aryl halide or triflate with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This would enable the introduction of alkynyl moieties onto the phenyl ring.
These cross-coupling reactions offer a versatile and efficient means to construct complex molecular architectures based on the this compound scaffold. rsc.orgyoutube.com
Reactivity and Modifications of the 1,2-Thiazole Ring System
The 1,2-thiazole, or isothiazole (B42339), ring is a five-membered aromatic heterocycle containing adjacent sulfur and nitrogen atoms. wikipedia.orgwikipedia.org This arrangement results in a stable aromatic system with unique reactivity. medwinpublishers.com The isothiazole ring in this compound is substituted with a phenyl group at the C3 position and an ethyl carboxylate group at the C4 position. These substituents significantly influence the electron distribution and, consequently, the chemical reactivity of the heterocyclic core.
Heteroatom Reactivity (Sulfur and Nitrogen)
The presence of both sulfur and nitrogen heteroatoms imparts distinct reactive properties to the isothiazole ring. sci-hub.se
Nitrogen Reactivity: The nitrogen atom in the isothiazole ring is basic, although it is a weak base with a conjugate acid pKa of -0.5. wikipedia.org It can undergo quaternization when treated with alkylating agents. This reaction is a common feature of heteroaromatic compounds containing nitrogen. wikipedia.org
Sulfur Reactivity: The sulfur atom in the isothiazole ring can be oxidized to form isothiazole 1,1-dioxides. researchgate.net These dioxides are highly reactive and serve as versatile intermediates for further synthetic transformations. medwinpublishers.comresearchgate.net Additionally, the sulfur atom can be targeted in halogenation reactions. Mechanistic studies suggest that enzyme-mediated S-halogenation can activate the ring system for subsequent bond formation. acs.org
| Heteroatom | Reaction Type | Description | Potential Product |
|---|---|---|---|
| Nitrogen | Quaternization | Reaction with alkylating agents (e.g., alkyl halides) to form a positively charged thiazolium salt. wikipedia.org | N-alkyl-1,2-thiazolium salt |
| Sulfur | Oxidation | Reaction with oxidizing agents to form a sulfone. researchgate.net | 1,2-Thiazole 1,1-dioxide |
| Sulfur | Halogenation | Enzyme-catalyzed or chemical halogenation at the sulfur atom to create a reactive intermediate. acs.org | S-halo-1,2-thiazolium species |
Ring-Opening and Re-Cyclization Pathways
The isothiazole ring, while aromatic, can undergo ring-opening reactions under specific conditions, often leading to the formation of new heterocyclic structures through re-cyclization.
A significant pathway for such transformations is the ANRORC mechanism (Addition of the Nucleophile, Ring Opening, and Ring Closure). wikipedia.org This mechanism describes a substitution reaction where a nucleophile adds to the ring, causing it to open. The resulting intermediate then re-closes to form a new ring system, often incorporating the nucleophile. wikipedia.org This has been studied extensively in other nitrogen-containing heterocycles like pyrimidines. wikipedia.org
Specific examples in isothiazole chemistry include the reaction of isothiazole 1,1-dioxides with nucleophiles like sodium azide (B81097), which can lead to ring-opened products. medwinpublishers.com Another relevant transformation involves the rearrangement of related sulfur-nitrogen heterocycles. For instance, 1,2,3-dithiazoles can rearrange to form isothiazoles, highlighting the dynamic nature of these ring systems. sci-hub.se Similarly, other thiadiazole isomers can undergo ring-opening to form reactive thioketene (B13734457) intermediates that subsequently cyclize to form new heterocyclic products. nih.gov
| Pathway | Description | Key Intermediate | Example |
|---|---|---|---|
| ANRORC Mechanism | A nucleophile adds to the ring, which then opens and re-closes to yield a new heterocyclic structure. wikipedia.org | Ring-opened tautomeric species. wikipedia.org | Substitution of a leaving group on the ring by an amine. |
| Reaction of Dioxides | Nucleophilic attack on an activated isothiazole 1,1-dioxide leads to ring cleavage. medwinpublishers.com | Ring-opened sulfonyl species. | Reaction of isothiazole 1,1-dioxide with sodium azide. medwinpublishers.com |
| Rearrangement | Transformation from a different heterocyclic system into the isothiazole ring. sci-hub.se | Varies with reaction. | Formation of isothiazoles from 1,2,3-dithiazoles. sci-hub.se |
Synthesis of Advanced Thiazole Derivatives and Analogues
The functional groups present on this compound, namely the ester and the phenyl group, as well as the heterocyclic core itself, serve as handles for the synthesis of more complex derivatives and analogues.
Exploration of Structure-Reactivity Relationships in Novel Derivatives
Research on substituted isothiazoles has established that the C5 position is often the most susceptible to deprotonation by strong bases (lithiation), allowing for the introduction of various electrophiles at this site. sci-hub.se This provides a reliable strategy for synthesizing 5-substituted isothiazole derivatives. The development of novel derivatives allows for the fine-tuning of the molecule's properties for various applications. organic-chemistry.org
| Substituent Type at C4/C5 | Effect on Ring | Predicted Influence on Reactivity |
|---|---|---|
| Electron-Withdrawing (e.g., -COOEt, -CN) | Decreases electron density. | Deactivates towards electrophilic attack; Activates towards nucleophilic attack and C5-lithiation. |
| Electron-Donating (e.g., -NH₂, -OR) | Increases electron density. | Activates towards electrophilic attack; Deactivates towards nucleophilic attack. |
Synthesis of Fused Heterocyclic Systems Containing Thiazole
The isothiazole ring of this compound can serve as a foundation for the construction of fused bicyclic and polycyclic heterocyclic systems.
One effective method involves the intramolecular cyclization of an azide group onto an adjacent thiocarbonyl substituent. This strategy has been used to synthesize fused systems like 2,1-benzisothiazoles from o-azidobenzophenones. tandfonline.com A broader application involves reacting o-azidoaldehydes with silylating agents to form transient thioaldehydes, which then cyclize to create a fused isothiazole ring. tandfonline.comresearchgate.net
Another powerful approach is through condensation reactions. For example, isothiazole derivatives containing amino groups in adjacent positions (e.g., 4,5-diaminoisothiazole) can be reacted with reagents like diethoxymethyl acetate (B1210297) to construct a fused imidazole (B134444) ring, yielding imidazo[4,5-d]isothiazoles. researchgate.net Furthermore, cycloaddition reactions using isothiazole derivatives as building blocks can lead to the formation of various bicyclic adducts. medwinpublishers.com
| Method | Starting Materials | Fused System Formed | Reference |
|---|---|---|---|
| Intramolecular Cyclization | Aromatic or heteroaromatic o-azidothioaldehydes | Benzisothiazoles and their analogues | tandfonline.com |
| Condensation Reaction | Diamino-isothiazole derivatives | Imidazo[4,5-d]isothiazoles | researchgate.net |
| Cycloaddition Reaction | Isothiazole derivative with a diene/dienophile | Various bicyclic adducts | medwinpublishers.com |
Exploration of Non Biological Research Applications
Potential in Materials Science
There is currently no specific research detailing the use of ethyl 3-phenyl-1,2-thiazole-4-carboxylate in materials science.
Precursors for Polymeric Architectures
No studies were found that describe the use of This compound as a monomer or precursor for the synthesis of polymeric materials.
Application in Organic Electronics (e.g., as building blocks for OLEDs, OFETs)
While thiazole-containing compounds are of interest in organic electronics, there is no specific literature that reports the application or investigation of This compound as a building block for organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).
Role in Coordination Chemistry and Metal Complex Formation
Research on the coordination chemistry of thiazole (B1198619) derivatives is an active field. However, no publications were identified that specifically describe the synthesis or characterization of metal complexes involving This compound as a ligand.
Utility in Analytical Chemistry Research
The utility of This compound in analytical chemistry research is not documented in the available literature.
Development of Analytical Methods for Detection in Research Matrices
No analytical methods, such as chromatographic or spectroscopic techniques, have been specifically developed or published for the detection and quantification of This compound in any research matrix. While general analytical techniques are used to characterize newly synthesized thiazole compounds researchgate.net, specific method development for this compound is not reported.
Use as Chemical Probes or Reagents for Specific Chemical Systems
There is no evidence in the scientific literature to suggest that This compound has been developed or utilized as a chemical probe or a specialized reagent for the analysis of other chemical systems.
Catalytic Applications and Ligand Design
The structural features of this compound, including the presence of nitrogen and sulfur heteroatoms and an aromatic phenyl group, suggest its potential as a ligand in coordination chemistry and as a scaffold in catalyst development. However, specific research detailing its application in catalysis is sparse.
While direct studies on this compound as a ligand are not readily found, the broader class of isothiazole (B42339) derivatives has shown promise in forming catalytically active metal complexes. The nitrogen and sulfur atoms in the isothiazole ring can act as coordination sites for metal ions, potentially influencing the electronic and steric environment of the metal center and, consequently, its catalytic activity.
Research on related thiazole compounds indicates that they can serve as effective ligands in various catalytic transformations. For instance, palladium complexes featuring isoxazole (B147169) and isothiazole-based ligands have demonstrated high activity in cross-coupling reactions. nih.gov These findings suggest a potential, though currently unexplored, role for this compound in similar catalytic systems. The design of such catalysts would involve the coordination of the thiazole nitrogen or sulfur to a metal center, with the phenyl and carboxylate groups providing avenues for steric and electronic tuning of the resulting complex.
The table below outlines the potential coordination sites and their hypothetical influence on a metal center, based on general principles of coordination chemistry and findings from related thiazole-based ligands.
| Potential Coordination Site | Potential Influence on Metal Center |
| Thiazole Nitrogen | Acts as a Lewis base, donating a lone pair of electrons to the metal. Can influence the electronic properties of the metal center. |
| Thiazole Sulfur | Can also coordinate to the metal, though typically a softer donor than nitrogen. May lead to different coordination geometries and catalytic selectivities. |
| Phenyl Group at C3 | Provides steric bulk, which can influence substrate approach and selectivity in catalytic reactions. |
| Ethyl Carboxylate at C4 | Can be modified to tune the electronic properties of the ligand and, by extension, the catalyst. It could also potentially act as a secondary binding site. |
This table is a theoretical projection based on the structure of this compound and general catalytic principles, as direct experimental data is not available.
The field of organocatalysis often utilizes small organic molecules to catalyze chemical reactions. While thiazolium salts, derived from 1,3-thiazoles, are well-known N-heterocyclic carbene (NHC) precursors for organocatalytic reactions, the potential of 1,2-thiazole derivatives like this compound in this domain is not documented.
The formation of a stable carbene from a 1,2-thiazole ring is less favorable compared to its 1,3-isomer, which may explain the lack of research in this area. However, the isothiazole scaffold itself could potentially participate in other modes of organocatalysis, for instance, through hydrogen bonding interactions or by acting as a Brønsted or Lewis base. The specific substituents on the this compound ring could be tailored to enhance these properties.
Further research would be necessary to explore these possibilities and to determine if this compound or its derivatives can be effective organocatalysts for various organic transformations.
Future Directions and Unexplored Research Avenues
Development of Novel and Sustainable Synthetic Routes
The development of efficient and environmentally friendly synthetic methods is a cornerstone of modern chemistry. For "ethyl 3-phenyl-1,2-thiazole-4-carboxylate," future research could focus on:
Green Chemistry Approaches: Exploring synthetic pathways that utilize greener solvents, reduce energy consumption, and minimize waste generation. This could involve microwave-assisted synthesis or the use of biocatalysts.
One-Pot Syntheses: Designing multi-component reactions where the isothiazole (B42339) ring is constructed in a single step from readily available starting materials. This approach improves efficiency and reduces the need for isolating intermediates.
Catalytic Methods: Investigating the use of transition metal catalysts to facilitate the formation of the isothiazole ring, potentially offering higher yields and selectivity under milder reaction conditions.
A hypothetical sustainable synthesis could involve the reaction of a β-ketoester with a sulfur source and an amine in the presence of a recyclable catalyst, as illustrated in the table below.
| Synthetic Strategy | Starting Materials | Key Features | Potential Advantages |
| Green One-Pot Synthesis | β-ketoester, Sulfur, Amine | Microwave irradiation, biodegradable solvent | Reduced reaction time, lower energy consumption, minimal waste |
| Catalytic Cyclization | Phenyl-substituted precursor, carboxylate source | Transition metal catalyst (e.g., Copper, Palladium) | High yield, high selectivity, mild reaction conditions |
Advanced In Situ Spectroscopic Characterization during Reactions
To optimize synthetic routes and gain a deeper understanding of reaction mechanisms, advanced in situ spectroscopic techniques are invaluable. Future studies on the synthesis of "this compound" could employ:
In Situ NMR and IR Spectroscopy: Real-time monitoring of the reaction mixture to identify intermediates, determine reaction kinetics, and elucidate the reaction pathway. This data is crucial for optimizing reaction conditions to maximize yield and minimize byproducts.
Raman Spectroscopy: Providing complementary vibrational information to IR, particularly useful for monitoring the formation of the S-N bond in the isothiazole ring.
Expanded Scope of Theoretical Investigations for Complex Phenomena
Computational chemistry offers a powerful tool to predict the properties and reactivity of molecules. For "this compound," theoretical investigations could explore:
Density Functional Theory (DFT) Calculations: To predict its electronic structure, spectroscopic properties (NMR, IR, UV-Vis), and reactivity. This can guide experimental work and help in the interpretation of results.
Molecular Docking Studies: If the compound shows potential biological activity, computational docking could be used to predict its binding mode with biological targets, such as enzymes or receptors.
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: To model its behavior in complex environments, such as in solution or at the active site of an enzyme.
Discovery of Novel Non-Biological Applications
While many thiazole (B1198619) and isothiazole derivatives are explored for their biological activity, there is a growing interest in their application in materials science. Future research could investigate the potential of "this compound" and its polymers in:
Organic Electronics: The phenyl and thiazole moieties suggest potential for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).
Sensors: The isothiazole ring could act as a recognition site for specific analytes, making its derivatives candidates for chemical sensors.
Corrosion Inhibitors: Isothiazole derivatives have been investigated for their ability to protect metals from corrosion.
| Potential Application Area | Key Molecular Features | Research Focus |
| Organic Electronics | Phenyl and thiazole rings (π-conjugated system) | Synthesis of polymers, characterization of photophysical and electronic properties. |
| Chemical Sensors | Isothiazole ring (heteroatoms for binding) | Design of derivatives with specific binding sites, testing sensitivity and selectivity. |
| Corrosion Inhibition | Heterocyclic structure | Evaluation of corrosion inhibition efficiency on various metals. |
Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis and Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research. lookchem.com For "this compound," these technologies could be applied to:
Predictive Synthesis: Using AI algorithms to predict the most efficient synthetic routes and reaction conditions. lookchem.com
De Novo Design: Employing generative models to design novel derivatives with desired properties, such as enhanced electronic properties for materials science applications or specific binding affinities for biological targets.
High-Throughput Screening: Virtually screening large libraries of related compounds to identify candidates with high potential for specific applications.
The integration of AI and machine learning can significantly accelerate the discovery and development of new functional molecules based on the "this compound" scaffold.
Conclusion
Summary of Key Research Findings and Methodological Contributions
Research on "ethyl 3-phenyl-1,2-thiazole-4-carboxylate" and its close chemical relatives has primarily centered on the synthesis of novel heterocyclic compounds and the evaluation of their potential biological activities. While specific research exclusively focused on this compound is limited, the broader investigation into thiazole (B1198619) derivatives provides a context for understanding its potential significance.
Methodologically, the synthesis of the thiazole scaffold, a core component of this compound, has been well-established through reactions like the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides. bepls.com Variations of this method, including the use of greener and more environmentally friendly approaches, have been a subject of recent research to improve efficiency and reduce hazardous byproducts. bepls.com The synthesis of related compounds often involves multi-step reactions, starting with commercially available materials to build the substituted thiazole ring system. For instance, the synthesis of similar structures has been achieved through the reaction of substituted benzoyl thiourea (B124793) derivatives with ethyl chloroacetate. researchgate.net
In terms of research findings, various substituted thiazole derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. researchgate.netfabad.org.trnih.gov For example, some thiazole derivatives have been investigated as potential inhibitors of enzymes like c-Met kinase, which is implicated in cancer development. nih.gov While direct biological data for this compound is not extensively documented in the available literature, its structural components—a phenyl group and a thiazole carboxylate—are present in many biologically active molecules. This suggests that it could serve as a valuable intermediate or scaffold for the development of new therapeutic agents.
Broader Significance of Research on this compound
The broader significance of research into this compound lies in its potential contributions to medicinal chemistry and materials science. The thiazole ring is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs. fabad.org.trnih.gov Therefore, the synthesis and characterization of new thiazole derivatives like the one are crucial for expanding the chemical space available for drug development.
The structural features of this compound make it a versatile building block. The phenyl group, the thiazole core, and the ethyl carboxylate moiety can all be modified to create a library of new compounds with diverse physicochemical properties and biological activities. dergipark.org.tr This adaptability is essential for structure-activity relationship (SAR) studies, which are fundamental to optimizing lead compounds in the drug discovery process.
Furthermore, the methodologies developed for synthesizing this and related compounds contribute to the advancement of synthetic organic chemistry. The exploration of efficient, high-yield, and environmentally benign synthetic routes for complex heterocyclic systems is an ongoing area of academic and industrial research. bepls.com
Outlook for Future Academic Exploration and Innovation
The future for academic exploration and innovation concerning this compound appears promising, with several avenues for further investigation:
Systematic Biological Screening: A comprehensive evaluation of the biological activities of this compound is a critical next step. This would involve screening against a wide range of biological targets, including various cancer cell lines, bacterial and fungal strains, and key enzymes involved in disease pathways. fabad.org.trnih.gov
Derivative Synthesis and SAR Studies: The synthesis of a focused library of derivatives by modifying the phenyl ring and the ester group could lead to the discovery of compounds with enhanced potency and selectivity. dergipark.org.tr These studies would provide valuable insights into the structure-activity relationships of this class of compounds.
Development of Novel Synthetic Methodologies: Further research into novel and more efficient synthetic methods, including one-pot reactions and the use of green catalysts, will continue to be an important area of innovation. bepls.comresearchgate.net
Material Science Applications: The potential application of this compound and its derivatives in materials science, for example, as components of organic light-emitting diodes (OLEDs) or as functional dyes, remains largely unexplored and warrants investigation.
Q & A
Q. Advanced
- In vitro assays : Minimum inhibitory concentration (MIC) against bacterial/fungal strains (e.g., S. aureus, C. albicans).
- Cytotoxicity screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination.
- Molecular docking : Simulate binding to target proteins (e.g., thymidylate synthase) using AutoDock Vina .
How is computational reaction design applied to develop novel derivatives?
Advanced
AI-driven retrosynthesis tools (e.g., ICReDD’s pipeline):
- Combine quantum chemical calculations (e.g., transition state modeling) with experimental data.
- Predict feasible routes for introducing substituents (e.g., trifluoromethyl groups) via Suzuki coupling or Click chemistry.
- High-throughput screening narrows optimal conditions (e.g., solvent, catalyst) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
